8-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
This compound belongs to the pyrido[1,2-a][1,3,5]triazin-4-one family, characterized by a fused bicyclic core with a rigid planar structure that resists tautomerization . Limited direct experimental data are available for this specific compound, but its structural features align with well-studied analogues.
Properties
IUPAC Name |
8-methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c1-10-6-7-18-13(8-10)16-14(17-15(18)20)23-9-11-2-4-12(5-3-11)19(21)22/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVWMYOGFXSNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a][1,3,5]triazin-4-one core.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, where a thiol or sulfide reacts with a suitable leaving group on the pyrido[1,2-a][1,3,5]triazin-4-one core.
Addition of the 4-Nitrophenylmethyl Moiety: This step involves the reaction of the sulfanyl group with 4-nitrobenzyl chloride or similar reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, alkoxides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Electronic Effects
Electron-Withdrawing vs. Electron-Donating Groups
- Target Compound : The 4-nitro group on the benzylsulfanyl moiety is strongly electron-withdrawing, which may enhance electrophilic reactivity and intermolecular interactions (e.g., hydrogen bonding) compared to analogues with neutral or electron-donating groups.
- A891196 (CAS 306979-18-0): Features a 3-trifluoromethylphenylsulfanyl group.
- 4-(4-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Contains electron-donating methoxy and methylamino groups, which may increase basicity and alter binding affinities in biological systems .
Halogen-Substituted Analogues
- BI71334 (CAS 896328-90-8): A 7-chloro derivative with a 2,5-dimethylphenylsulfanyl group.
Core Modifications
- Methyl Position : The target compound’s 8-methyl group contrasts with 6- or 7-methyl analogues (e.g., 4e1 in ). Positional differences influence steric hindrance and electronic distribution, affecting reactivity in cross-coupling reactions .
- Rigid Planarity : The pyrido[1,2-a][1,3,5]triazin-4-one core’s rigidity is conserved across analogues, as seen in derivatives like 8e (2-furanyl-substituted), which maintain planar geometry critical for DNA intercalation or enzyme inhibition .
Physicochemical Properties
Melting Points and Solubility
- Target Compound: Melting point data are unavailable, but nitro groups typically increase polarity and melting points compared to nonpolar substituents.
- 4e1 (2-amino-6-methyl derivative): Melts >260°C, attributed to hydrogen bonding from the amino group .
- 8e (2-furanyl derivative) : Melts at 160°C, reflecting reduced polarity from the heteroaryl group .
Spectroscopic Data
- ¹H NMR Shifts : The nitro group in the target compound would deshield adjacent protons, causing downfield shifts (~8.0–8.5 ppm for aromatic Hs) compared to methoxy-substituted analogues (e.g., ~6.8–7.5 ppm in ).
- IR Stretching: Expected C=O stretches near 1719 cm⁻¹ (consistent with 4e1) and NO₂ asymmetric stretches ~1520 cm⁻¹ .
Comparative Data Table
Biological Activity
Overview
8-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. The compound's structural complexity, characterized by a pyrido[1,2-a][1,3,5]triazin core with specific substituents (methyl and sulfanyl groups), positions it as a candidate for various therapeutic applications.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes. It acts through competitive inhibition , where it binds to the active sites of enzymes, thereby hindering their normal function. This mechanism is crucial for therapeutic applications in diseases where enzyme inhibition can lead to beneficial outcomes.
Enzyme Inhibition Studies
Research has demonstrated that this compound effectively inhibits various enzymes. Kinetic studies have shown that the compound exhibits a significant binding affinity towards its targets. Below is a summary table of some key findings from enzyme inhibition studies:
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Cholinesterase | Competitive | 5.0 | |
| Carbonic Anhydrase | Non-competitive | 10.0 | |
| Aldose Reductase | Competitive | 7.5 |
The synthesis of this compound typically involves multiple steps. A common synthetic route includes the reaction of appropriate precursors under specific conditions to form the pyrido[1,2-a][1,3,5]triazin core followed by the introduction of the nitrophenylmethylsulfanyl group.
Antimicrobial Activity
A study investigating the antimicrobial properties of the compound revealed promising results against various bacterial strains. The compound demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.
Anticancer Properties
Another area of research has focused on the anticancer potential of this compound. In vitro studies indicated that it could induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds have highlighted the unique biological activity profile of this compound. For instance:
| Compound | Key Activity |
|---|---|
| 9-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl} | Moderate enzyme inhibition |
| 2-{[(4-chlorobenzyl)sulfanyl]} | Lower antimicrobial activity |
These comparisons underscore the distinctiveness of this compound in terms of its reactivity and biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
